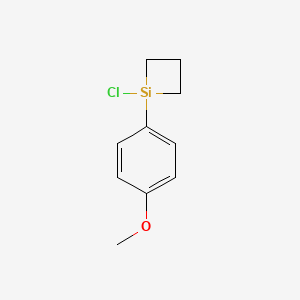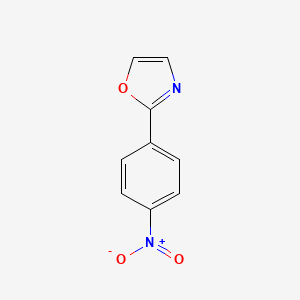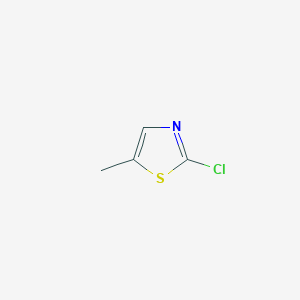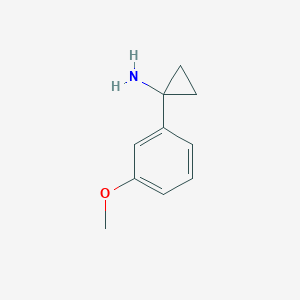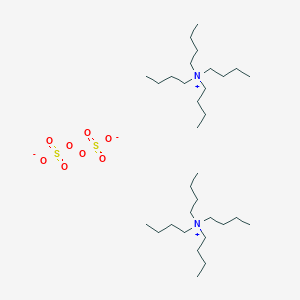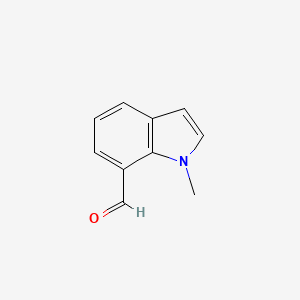
1-Methyl-1H-Indol-7-carbaldehyd
Übersicht
Beschreibung
1-Methyl-1H-indole-7-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 7th position.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-indole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are studied for their role in biological processes, including cell signaling and enzyme inhibition.
Medicine: Some indole derivatives exhibit anticancer, antiviral, and antimicrobial properties, making them potential candidates for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
1-Methyl-1H-indole-7-carbaldehyde, a derivative of indole, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1-Methyl-1H-indole-7-carbaldehyde may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-1H-indole-7-carbaldehyde may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-indole-7-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-methyl-1H-indole-7-carbaldehyde, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.
Cellular Effects
1-Methyl-1H-indole-7-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to modulate the activity of key signaling pathways, such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and inflammation . Additionally, 1-methyl-1H-indole-7-carbaldehyde can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-indole-7-carbaldehyde involves its interaction with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, 1-methyl-1H-indole-7-carbaldehyde can bind to DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-indole-7-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical modifications, which may alter their biological activity . Long-term exposure to 1-methyl-1H-indole-7-carbaldehyde in in vitro and in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-indole-7-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
1-Methyl-1H-indole-7-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic pathways.
Transport and Distribution
The transport and distribution of 1-methyl-1H-indole-7-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution of 1-methyl-1H-indole-7-carbaldehyde is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to cellular components.
Subcellular Localization
1-Methyl-1H-indole-7-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-7-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the aldehyde group at the 7th position of the indole ring .
Industrial Production Methods: Industrial production of 1-methyl-1H-indole-7-carbaldehyde often involves large-scale Vilsmeier-Haack reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: 1-Methyl-1H-indole-7-carboxylic acid.
Reduction: 1-Methyl-1H-indole-7-methanol.
Substitution: 3-Bromo-1-methyl-1H-indole-7-carbaldehyde.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indole-7-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
1-Methyl-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5th position.
1-Methyl-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
Uniqueness: The uniqueness of 1-methyl-1H-indole-7-carbaldehyde lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. The position of the aldehyde group at the 7th position allows for unique interactions and reactions that are not possible with other isomers.
Eigenschaften
IUPAC Name |
1-methylindole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIAZYEJOMXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452921 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69047-36-5 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
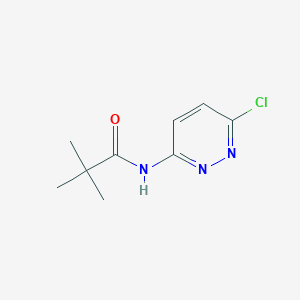
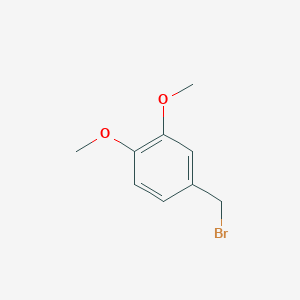

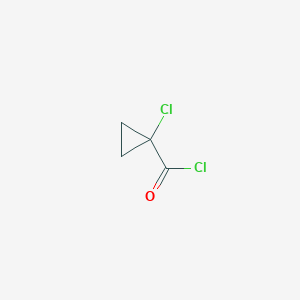
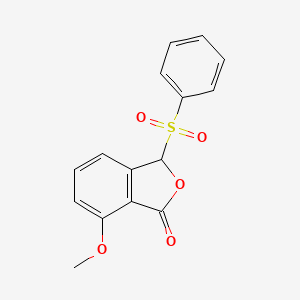
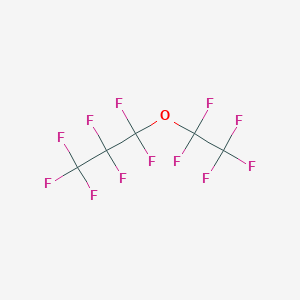
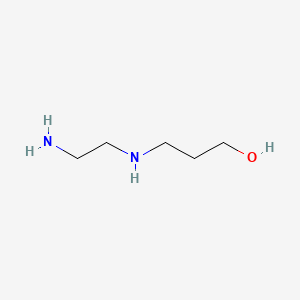
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
